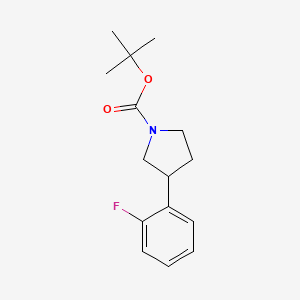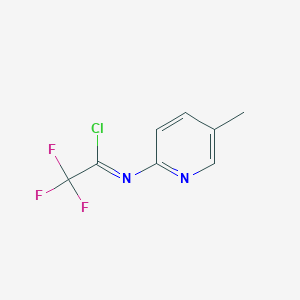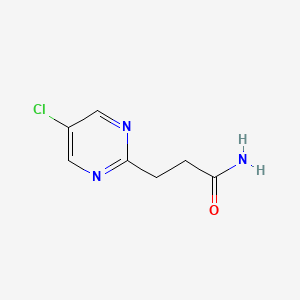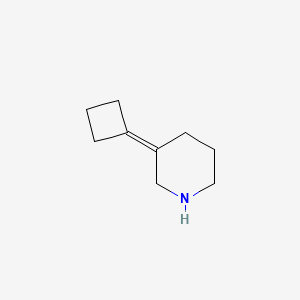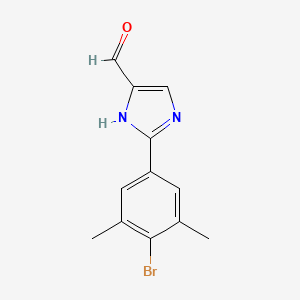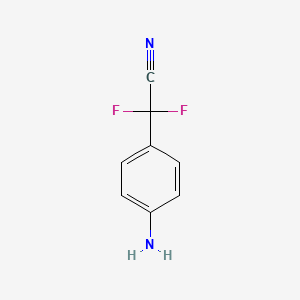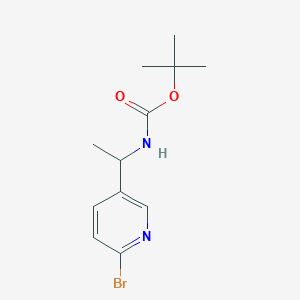
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with an ethoxyphenyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 4-ethoxybenzaldehyde with an imidazole derivative under acidic or basic conditions. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-(4-Ethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Ethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The imidazole ring is known to coordinate with metal ions, which can influence its activity in catalytic processes.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde
- 2-(4-Chlorophenyl)-1H-imidazole-5-carbaldehyde
- 2-(4-Nitrophenyl)-1H-imidazole-5-carbaldehyde
Uniqueness
2-(4-Ethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. Compared to its analogs, the ethoxy group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-13-7-10(8-15)14-12/h3-8H,2H2,1H3,(H,13,14) |
InChIキー |
VCZJPMFULRXYFE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
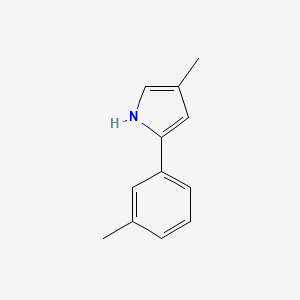
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)
